Defined Pharmacopoeial Reference Standard vs. Generic Chemical Intermediates
Unlike generic intermediates, 3-(Methylamino)-1-phenylpropan-1-ol is a specifically defined and traceable reference standard under the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). It is formally designated as Atomoxetine EP Impurity H and USP Atomoxetine Related Compound A [1]. This regulatory designation is crucial for its procurement. Generic '3-(methylamino)-1-phenylpropan-1-ol' sold as a bulk chemical does not come with the comprehensive, regulatory-grade characterization data package required for analytical method development and validation. The standard is supplied with detailed characterization data including HPLC, LC-MS, 1H NMR, FT-IR, and a full Structure Elucidation Report (SER), which a general-purpose chemical from a non-specialist vendor would lack [2].
| Evidence Dimension | Characterization and Documentation for Regulatory Use |
|---|---|
| Target Compound Data | Supplied with HPLC, MASS/LC-MS, 1H NMR, FT-IR, Potency, and Structure Elucidation Report (SER); traceable to EP/USP compendial standards |
| Comparator Or Baseline | Generic 3-(methylamino)-1-phenylpropan-1-ol (bulk chemical) |
| Quantified Difference | Qualitative difference in documentation package; absence of full SER and pharmacopoeial traceability in the generic comparator |
| Conditions | Comparison based on product offerings for analytical and R&D procurement |
Why This Matters
This documentation is non-negotiable for Abbreviated New Drug Applications (ANDAs) and commercial production quality control, making the compendial-grade standard the only viable procurement choice for these regulated workflows.
- [1] SynZeal. Atomoxetine EP Impurity H (CAS 42142-52-9). View Source
- [2] Veeprho. Fluoxetine EP Impurity A | CAS 42142-52-9. View Source
